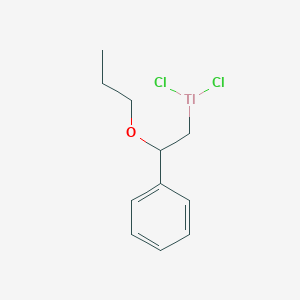
Dichloro(2-phenyl-2-propoxyethyl)thallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2-phenyl-2-propoxyethyl)thallane is a chemical compound with the molecular formula C11H14Cl2Tl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(2-phenyl-2-propoxyethyl)thallane typically involves the reaction of thallium trichloride with 2-phenyl-2-propoxyethanol in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
TlCl3+C9H12O→C11H14Cl2Tl+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dichloro(2-phenyl-2-propoxyethyl)thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: It can be reduced to form thallium(I) derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Thallium(III) derivatives.
Reduction: Thallium(I) derivatives.
Substitution: Various substituted thallium compounds depending on the nucleophile used.
Scientific Research Applications
Dichloro(2-phenyl-2-propoxyethyl)thallane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for other thallium-based compounds.
Mechanism of Action
The mechanism of action of dichloro(2-phenyl-2-propoxyethyl)thallane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, leading to changes in their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed that the thallium center plays a crucial role in mediating these interactions.
Comparison with Similar Compounds
Similar Compounds
- Dichloro(2-phenyl-2-propoxyethyl)lead(II)
- Dichloro(2-phenyl-2-propoxyethyl)tin(IV)
- Dichloro(2-phenyl-2-propoxyethyl)mercury(II)
Uniqueness
Dichloro(2-phenyl-2-propoxyethyl)thallane is unique due to the presence of thallium, which imparts distinct chemical properties compared to its lead, tin, and mercury analogs. Thallium compounds are known for their high reactivity and ability to form stable complexes, making them valuable in various applications.
Properties
CAS No. |
61368-73-8 |
|---|---|
Molecular Formula |
C11H15Cl2OTl |
Molecular Weight |
438.52 g/mol |
IUPAC Name |
dichloro-(2-phenyl-2-propoxyethyl)thallane |
InChI |
InChI=1S/C11H15O.2ClH.Tl/c1-3-9-12-10(2)11-7-5-4-6-8-11;;;/h4-8,10H,2-3,9H2,1H3;2*1H;/q;;;+2/p-2 |
InChI Key |
YCIRYRLPKYZRGI-UHFFFAOYSA-L |
Canonical SMILES |
CCCOC(C[Tl](Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















